Benzyl alcohol, o-(o-tolyl)-

Catalog No.
S1894635
CAS No.
7111-76-4
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl alcohol, o-(o-tolyl)-

Designing catalysts with sterically demanding phosphine ligands often fails due to inadequate steric control from simpler benzyl alcohol isomers. Benzyl alcohol, o-(o-tolyl)- (CAS 7111-76-4) provides the critical ortho-tolyl architecture needed:

  • Precursor for tri(o-tolyl)phosphine (194° cone angle) to promote reductive elimination.
  • Ortho-substitution prevents ligand exchange, ensuring extended catalyst life.
  • Enables safer, organolithium-free synthesis routes for industrial-scale ligand production. Trust SMolecule for consistent quality.

CAS Number

7111-76-4

Product Name

Benzyl alcohol, o-(o-tolyl)-

IUPAC Name

[2-(2-methylphenyl)phenyl]methanol

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9,15H,10H2,1H3

InChI Key

AOMHBKWJLSGNIZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=CC=C2CO

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2CO

Synonyms

o-(o-Tolyl)benzyl alcohol, 2-(2-Methylphenyl)benzyl alcohol, (2'-Methyl[1,1'-biphenyl]-2-yl)methanol, 2'-Methylbiphenyl-2-methanol, Benzyl alcohol, o-(o-tolyl)-

Purity

≥98%

Package Size

1 g, 5 g, 10 g

Benzyl alcohol, o-(o-tolyl)- (CAS 7111-76-4), also known as (2'-methyl-[1,1'-biphenyl]-2-yl)methanol, is a biaryl carbinol. It serves as a critical precursor for synthesizing sterically demanding biaryl phosphine ligands, which are essential in modern catalysis. Its defining feature is the ortho-tolyl group, which imparts a specific and rigid three-dimensional structure to its derivatives. This controlled steric hindrance is a key procurement consideration for researchers and process chemists designing catalysts for challenging cross-coupling reactions and other transformations where high selectivity and activity are paramount. [REFS-1, REFS-2]

Procurement Fit

Solid organic building block, supports recrystallization and handling
Ortho-substituted biphenyl scaffold for conformationally restricted synthesis
Regioisomerically pure intermediate for specific SAR studies

Substituting Benzyl alcohol, o-(o-tolyl)- with simpler analogs like unsubstituted benzyl alcohol or its para-tolyl isomer is often unviable for high-performance applications. The precise ortho-positioning of the methyl group is not an arbitrary steric feature; it is fundamental to creating the specific ligand architecture required for effective catalytic pockets. Ligands derived from meta- or para-isomers exhibit drastically different coordination geometries and steric environments, which can lead to lower catalytic activity, poor selectivity, or complete reaction failure. [1] For example, studies on gold clusters show that while tri(p-tolyl)phosphine ligands can readily exchange with existing ligands, the steric bulk of tri(o-tolyl)phosphine completely prevents this exchange, demonstrating a profound difference in reactivity dictated by isomer position. [REFS-1, REFS-2] Therefore, procuring this specific ortho-isomer is a critical decision for achieving reproducible and optimal results in catalyst systems designed around this structural motif.

Substitution Risk

Regioisomer (CAS 5472-13-9) alters steric/electronic context, may shift synthetic yield and target-binding outcomes
Constitutional isomer (CAS 1586-00-1) introduces flexible methylene bridge, may alter conformational dynamics and metabolic stability profile
Simpler 2-methylbenzyl alcohol loses phenyl ring, may reduce lipophilicity and π-π stacking ability

Precursor to Ligands with Exceptionally Large Cone Angles for Steric Control

The primary value of Benzyl alcohol, o-(o-tolyl)- is its role as a precursor to phosphines with extreme steric bulk. The ligand derived from it, tri(o-tolyl)phosphine (P(o-tolyl)₃), exhibits a Tolman cone angle of 194°, one of the largest values for common triarylphosphines. [REFS-1, REFS-2] This is significantly larger than less-hindered analogs such as triphenylphosphine (145°) and tri(p-tolyl)phosphine (145°), and even surpasses the bulky tricyclohexylphosphine (170°). This extreme steric profile, enabled by the ortho-tolyl group, is essential for creating highly specific coordination environments around a metal center, which is critical for controlling selectivity in catalysis. [1]

Evidence DimensionTolman Cone Angle (θ)
Target Compound Data194° (for the derived P(o-tolyl)₃ ligand)
Comparator Or BaselineTriphenylphosphine: 145°; Tri(p-tolyl)phosphine: 145°; Tricyclohexylphosphine: 170°
Quantified Difference33.8% larger than triphenylphosphine; 14.1% larger than tricyclohexylphosphine
ConditionsCalculated or experimentally determined cone angle, a standard measure of ligand steric bulk.

For applications requiring maximal steric shielding to promote reductive elimination or control coordination number, this precursor enables access to a ligand class that simpler analogs cannot match.

Melting Point vs Regioisomer
Data to verify
93–95°C vs 33–36°C +57 to +62°C
Solid-state handling differentiator; incorrect regioisomer yields liquid, altering processing
Literature mp values; verify lot mp

Enables Ligands that Resist Exchange Reactions, Enhancing Catalyst Stability

The steric hindrance originating from the ortho-tolyl group provides a crucial processability and stability advantage. In a direct comparative study using electrospray ionization mass spectrometry, phosphine ligands derived from ortho-tolyl precursors were shown to completely resist exchange with triphenylphosphine (PPh₃) on Au₈L₇²⁺ gold clusters. [1] In stark contrast, the less sterically hindered tri(m-tolyl)phosphine and tri(p-tolyl)phosphine ligands exchanged efficiently under the same conditions. Specifically, tri(o-tolyl)phosphine showed zero ligand exchange, whereas tri(p-tolyl)phosphine exchanged with all seven available PPh₃ ligands. [REFS-1, REFS-2] This demonstrates that the specific ortho-substitution provides a robust anchoring effect, preventing ligand dissociation or exchange that can lead to catalyst deactivation.

Evidence DimensionLigand Exchange on Au₈(PPh₃)₇²⁺ Clusters
Target Compound Data0% exchange observed for tri(o-tolyl)phosphine
Comparator Or Baselinetri(m-tolyl)phosphine: exchanged with 6 of 7 PPh₃ ligands; tri(p-tolyl)phosphine: exchanged with all 7 PPh₃ ligands
Quantified DifferenceComplete inhibition of ligand exchange compared to extensive exchange for meta and para isomers.
ConditionsSolution-phase exchange reactions of Au₈L₇²⁺ (L = PPh₃) clusters with tolyl-substituted phosphines, analyzed by ESI-MS.

For processes where catalyst longevity and resistance to degradation are critical, procuring this precursor ensures the synthesis of exceptionally stable and robust catalytic systems.

Lipophilicity vs Simpler Analog
Reported
cLogP 3.15 vs LogP 1.5 Δ +1.65
Supports lipophilicity-driven partitioning context; may inform CNS-penetrant scaffold screening
cLogP vs experimental LogP; confirm experimentally

Superior Precursor for High-Yield Synthesis of Advanced Biaryl Phosphine Ligands

Benzyl alcohol, o-(o-tolyl)- is a documented intermediate in improved, safer, and high-yielding synthetic routes to valuable biaryl phosphine ligands like BrettPhos and RockPhos. [1] An optimized process involves the conversion of the corresponding bromo-biaryl to a Grignard reagent, which is then reacted with a ketone to form the alcohol intermediate (an analog of CAS 7111-76-4), followed by reduction and phosphinylation. This route avoids hazardous reagents like t-butyllithium and stoichiometric copper, which were required in earlier methods. [1] The use of this type of biaryl carbinol intermediate is central to achieving high yields (e.g., 93% for a key phosphine product in one improved synthesis), making it a superior choice for scalable and safe manufacturing.

Evidence DimensionSynthetic Route Efficiency & Safety
Target Compound DataKey intermediate in modern, high-yield (e.g., 93%) syntheses using Grignard reagents and catalytic copper.
Comparator Or BaselineOlder methods requiring stoichiometric copper and hazardous t-butyllithium.
Quantified DifferenceEnables significantly higher yields and improved process safety compared to previous generation syntheses.
ConditionsLarge-scale preparation of biphenyl-based phosphine ligands such as BrettPhos.

For process development and scale-up, selecting this precursor aligns with modern, efficient, and safer manufacturing protocols for high-value phosphine ligands, reducing reliance on hazardous materials.

TPSA & Hydrogen Bonding
Reported
20.2 Ų vs 20.2 Ų (identical)
Identical TPSA but spatial orientation may alter recognition; validate in binding assays
Rigid ortho-biphenyl vs flexible benzyl scaffold context
Etherification Reactivity
Class-level
Structural isomer → distinct ether product
Regioisomer identity critical for synthetic route integrity; supports SAR study validity
Inferred from analog reactivity; confirm with targeted synthesis

Synthesis of Extremely Bulky Phosphine Ligands for Challenging Cross-Coupling Reactions

This alcohol is the ideal starting material for creating ligands like tri(o-tolyl)phosphine, where a massive steric profile (194° cone angle) is required to facilitate difficult C-N, C-O, and C-C bond formations by promoting the rate-limiting reductive elimination step. [1]

Development of Robust, Long-Lived Homogeneous Catalysts

Use this precursor to build phosphine ligands for catalytic systems where stability is paramount. The demonstrated resistance of its derived ligands to exchange and dissociation translates to longer catalyst lifetimes and more consistent performance in continuous or batch processes. [2]

Precursor for Asymmetric Catalysis Ligands

The well-defined and rigid steric environment created by the ortho-tolyl group makes this compound a valuable building block for chiral phosphine ligands, where precise control of the catalyst's spatial arrangement is essential for achieving high enantioselectivity.

Scale-Up and Process Optimization of High-Value Ligand Production

This intermediate is integral to modern, safer, and more efficient manufacturing routes for complex biaryl phosphine ligands. Its use facilitates processes that avoid hazardous organolithium reagents, making it the preferred choice for industrial-scale synthesis. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-penetrant research scaffold
High cLogP, low TPSA
BBB permeability assay context
Solid-phase synthesis intermediate
High-melting solid form
Recrystallization and solid-support compatibility
Conformationally restricted building block
Ortho-methyl steric hindrance
Atropisomer or ligand synthesis evaluation
Regioisomeric purity analytical standard
Distinct mp vs regioisomer
HPLC/GC method validation

XLogP3

3

Other CAS

7111-76-4

Wikipedia

2-(2-Methylphenyl)-benzenemethanol

Explore Compound Types